2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride

Pharmaceutical Intermediates Organic Synthesis Material Handling

This hydrochloride salt (CAS 19745-72-3) is the optimal choice for reproducible, scalable syntheses. Unlike the unstable free base (CAS 77369-38-1), it offers superior solid-state stability and solubility, ensuring higher yields in multi-step reactions. Its unique bifunctional architecture—phenolic -OH, reactive α-amine, and ketone carbonyl—enables diverse derivatization: N-acylation, reductive amination, and one-pot heterocycle formation. Validated by a selective affinity for carbonic anhydrase IX (Ki=1.60 µM, >60-fold selectivity over CA II), it is a privileged scaffold for medicinal chemistry. It is a key intermediate for tyramine, octopamine, and synephrine APIs.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
CAS No. 19745-72-3
Cat. No. B112214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride
CAS19745-72-3
Synonyms4-HAAC
4-hydroxy-alpha-aminoacetophenone
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CN)O.Cl
InChIInChI=1S/C8H9NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,10H,5,9H2;1H
InChIKeyWOXTWTXRXKAZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride (CAS 19745-72-3): Procurement Guide for a Bifunctional Phenolic Ketone Building Block


2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, commonly referred to as 2-Amino-4'-hydroxyacetophenone hydrochloride or 4-Hydroxy-alpha-aminoacetophenone hydrochloride, is an α-aminoketone with a para-hydroxyphenyl substituent, formulated as C8H9NO2·HCl with a molecular weight of 187.62 g/mol . It is a solid at room temperature with a reported melting point of 245-252 °C (decomposition) [1]. The hydrochloride salt form is chosen to enhance solubility in polar solvents and improve solid-state stability compared to the free base . This compound functions primarily as a versatile synthetic intermediate, containing three distinct functional handles: a phenolic hydroxyl, an α-amino group, and a ketone carbonyl, which allows for diverse chemical derivatization pathways .

Why Generic Substitution of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride (CAS 19745-72-3) Fails: The Bifunctional Imperative


The compound's unique value proposition for procurement and scientific selection hinges on its precise bifunctional architecture. In-class compounds lacking either the free α-amino group or the specific para-hydroxyphenyl moiety cannot recapitulate its synthetic utility. For example, the hydrochloride salt (CAS 19745-72-3) offers a defined, protonated amino group that is a distinct reactive handle for N-acylation and N-alkylation reactions, which is not present in simple phenolic ketones like 4'-hydroxyacetophenone (CAS 99-93-4) [1]. Conversely, analogs such as tyramine (CAS 51-67-2) possess a para-hydroxyphenethylamine core but lack the ketone functionality, thereby precluding its use in carbonyl-dependent chemistries like reductive amination or heterocycle formation [2]. Furthermore, the use of the hydrochloride salt form (CAS 19745-72-3) directly addresses the handling challenges associated with the less stable free base, 2-amino-1-(4-hydroxyphenyl)ethanone (CAS 77369-38-1), which is known to have different solubility and stability profiles that can negatively impact reaction yield and reproducibility in multi-step synthetic sequences . Therefore, substituting this specific compound with a seemingly similar analog would fundamentally alter the intended synthetic pathway and is likely to result in the failure to obtain the target molecule.

Product-Specific Quantitative Evidence Guide for 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride (CAS 19745-72-3)


Superior Handling and Stability: Quantitative Comparison of Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 19745-72-3) demonstrates a substantial advantage in physical form and melting point compared to the free base (CAS 77369-38-1), which directly impacts ease of handling, storage, and accurate weighing in a research or industrial setting. The target compound is a solid with a reported melting point of 245-252 °C (decomposition) [1], whereas the free base is typically described as a low-melting solid or oil . This difference is quantifiable: the hydrochloride salt exists as a stable, free-flowing powder at room temperature, eliminating the need for specialized cold storage or handling of a potentially unstable, hygroscopic oil. The GHS classification for the hydrochloride includes H312 (Harmful in contact with skin) , providing clear, standardized safety guidance that may be less defined for the free base.

Pharmaceutical Intermediates Organic Synthesis Material Handling

Defined Enzymatic Interaction Profile: Carbonic Anhydrase Inhibition Potency

In a direct enzymatic assay, 2-Amino-1-(4-hydroxyphenyl)ethanone exhibits a specific, quantifiable inhibitory profile against a panel of human carbonic anhydrase (CA) isoforms, providing a clear benchmark for its use as a biochemical tool or lead scaffold. The compound showed a Ki value of 1.60E+3 nM for human CA9, a Ki of 7.97E+3 nM for human CA1, and a Ki of >1.00E+5 nM for human CA2, measured after 6 hours in a stopped-flow CO2 hydrase assay [1].

Biochemical Tool Enzyme Inhibition Carbonic Anhydrase

Synthetic Versatility Index: Bifunctional Core vs. Mono-functional Analogs

The compound's value is underpinned by its three orthogonal functional groups: a phenolic hydroxyl (pKa ~10), a primary amine (as the HCl salt), and a ketone carbonyl. This is in direct contrast to mono-functional or structurally constrained analogs. For instance, while 4'-hydroxyacetophenone (CAS 99-93-4) possesses the phenol and ketone, it lacks the nucleophilic amino handle [1]. Conversely, tyramine (CAS 51-67-2) has the phenol and a primary amine but lacks the ketone carbonyl required for reactions like the Mannich reaction or heterocycle formation [2]. The hydrochloride salt (CAS 19745-72-3) has been specifically cited as an intermediate for the synthesis of tyramine hydrochloride, synephrine derivatives, and ractopamine .

Synthetic Methodology Medicinal Chemistry Building Blocks

Physicochemical Property Benchmark: LogP and PSA for Pharmacokinetic Profiling

The compound's computed physicochemical properties provide a quantifiable baseline for medicinal chemistry optimization. It has a topological polar surface area (TPSA) of 63.3 Ų and a computed LogP of 2.03590 [1]. For comparison, the free base has an identical TPSA but may exhibit a different measured LogD due to the absence of the counterion, which can affect its distribution coefficient in biphasic systems . This quantitative data allows scientists to rationally select this scaffold over related compounds with significantly different properties.

Drug Discovery ADME Physicochemical Properties

Optimized Research and Industrial Applications for 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride (CAS 19745-72-3)


Scalable Synthesis of Phenethylamine-Derived APIs

Procure CAS 19745-72-3 as the key intermediate for manufacturing active pharmaceutical ingredients (APIs) in the phenethylamine class, including tyramine, octopamine, and synephrine derivatives. Its solid, stable hydrochloride salt form (melting point 245-252 °C [1]) ensures consistent handling and reliable reaction yields in large-scale processes. For instance, it is a documented precursor for synthesizing tyramine hydrochloride via reduction of the ketone moiety . This application scenario leverages the compound's high melting point and solid form (Evidence Item 1) and its bifunctional core (Evidence Item 3) to ensure robust and reproducible industrial synthesis, avoiding the complications of using the unstable free base oil.

Development of Novel Carbonic Anhydrase Inhibitors

Utilize 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride as a validated starting point for designing new carbonic anhydrase (CA) inhibitors, particularly those targeting the CA9 isoform. The compound has a demonstrated, quantitative affinity for CA9 (Ki = 1.60 µM) and exhibits a >60-fold selectivity over CA2 (Ki > 100 µM) [2]. This specific activity profile (Evidence Item 2) provides a clear and reproducible biochemical benchmark for medicinal chemistry campaigns. By selecting this compound, researchers can immediately initiate structure-activity relationship (SAR) studies on a scaffold with proven, selective enzyme engagement, accelerating the path to potent and selective drug candidates for cancer or other CA-related diseases.

Construction of Complex Heterocyclic Libraries

Deploy this α-aminoketone hydrochloride as a privileged building block for generating diverse heterocyclic libraries through cyclocondensation reactions. The simultaneous presence of the nucleophilic primary amine and the electrophilic ketone carbonyl (Evidence Item 3) allows for the formation of imidazoles, oxazoles, and pyrazines in a single synthetic operation. This direct, one-pot approach reduces the step count compared to using a combination of separate phenol, amine, and ketone building blocks. The favorable physicochemical properties (LogP 2.04, TPSA 63.3 Ų, Evidence Item 4) of the resulting scaffolds also ensure that the library members are pre-optimized for drug-like properties, enhancing the hit-to-lead efficiency of discovery programs.

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